Methyl 4-amino-2-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNMNVHDDCDSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563404 | |
| Record name | Methyl 4-amino-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84228-45-5 | |
| Record name | Benzoic acid, 4-amino-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84228-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 2 Nitrobenzoate
Established Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-nitrobenzoate typically involves a multi-step approach, carefully navigating the directing effects of the substituents and the reactivity of the functional groups.
Multi-step Synthesis Protocols
A common and logical synthetic pathway begins with a readily available starting material, such as 4-aminobenzoic acid. Direct nitration of this precursor is often avoided as the strong oxidizing and acidic conditions of nitration can lead to unwanted side reactions with the highly reactive amino group. quora.com Therefore, a protection-functionalization-deprotection strategy is frequently employed.
Route 1: From 4-Aminobenzoic Acid
Protection of the Amino Group: The synthesis often commences with the protection of the amine functionality of 4-aminobenzoic acid. Acetylation using acetic anhydride (B1165640) is a standard method, converting the amino group into an acetamido group. This transformation yields 4-acetamidobenzoic acid. The acetamido group is less activating than a primary amine and is stable under nitrating conditions. wikipedia.org
Regioselective Nitration: The 4-acetamidobenzoic acid is then subjected to nitration. The acetamido group is an ortho-, para-director, and since the para position is blocked, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position, yielding 4-acetamido-2-nitrobenzoic acid.
Esterification: The resulting carboxylic acid is converted to its methyl ester via Fischer esterification. This involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, typically under reflux conditions.
Deprotection: The final step is the hydrolysis of the acetamido group to regenerate the primary amine. This is usually achieved by heating with aqueous acid or base, yielding the target molecule, this compound.
Route 2: From a Pre-functionalized Intermediate
An alternative strategy involves starting with a molecule that already contains some of the required functional groups in the correct positions. For example, the synthesis can begin with Methyl 4-chloro-2-nitrobenzoate. The key transformation in this route is a nucleophilic aromatic substitution reaction to replace the chlorine atom with an amino group, which can be achieved using ammonia (B1221849) or a related nitrogen nucleophile, often with a catalyst.
Regioselective Nitration Reactions in Synthesis
The control of regioselectivity during the nitration step is paramount to the successful synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.
In the synthesis starting from 4-aminobenzoic acid, the amino group is a powerful activating ortho-, para-director. However, in the strongly acidic medium required for nitration (typically a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form an anilinium ion (-NH₃⁺). quora.com This anilinium ion is a deactivating, meta-directing group. This would lead to the undesired 3-nitro isomer.
To circumvent this, the amino group is protected as an acetamido group (-NHCOCH₃). The acetamido group remains an ortho-, para-director but is less activating and more sterically hindered than the amino group. When 4-acetamidobenzoic acid is nitrated, the incoming nitronium ion is directed to the position ortho to the acetamido group, leading to the desired 2-nitro product. The reaction is typically carried out at low temperatures (0-10 °C) to minimize the formation of by-products. masterorganicchemistry.com
The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com
Esterification Processes for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester from the corresponding carboxylic acid intermediate (e.g., 4-amino-2-nitrobenzoic acid or its protected precursor) is most commonly achieved through Fischer-Speier esterification. organic-chemistry.org This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
To synthesize this compound, the carboxylic acid is typically refluxed with an excess of methanol, which serves as both a reactant and the solvent. A catalytic amount of a strong Brønsted acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. organic-chemistry.org The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. mit.edu
| Carboxylic Acid Substrate | Alcohol | Catalyst | Temperature | Typical Reaction Time |
|---|---|---|---|---|
| 4-Acetamido-2-nitrobenzoic acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux (~65 °C) | 1-4 hours |
| Benzoic Acid Derivative | Methanol (excess) | p-TsOH | Reflux (~65 °C) | 2-6 hours |
| 4-Nitrobenzoic Acid | Butanol | DMAP/Ph₃PBr₂ | Room Temperature | Several hours |
Advanced Synthetic Strategies and Process Optimization
While established routes are reliable, research continues to focus on improving the efficiency, safety, and environmental footprint of the synthesis. This involves optimizing existing steps and exploring novel methodologies.
Catalyst Screening and Mechanistic Optimization for Yield Enhancement
Process optimization aims to maximize the yield and purity of this compound by fine-tuning reaction parameters and exploring more efficient catalytic systems.
Catalysis in Esterification: While sulfuric acid is a common catalyst for esterification, it can lead to challenges in product purification and waste disposal. Catalyst screening has identified several alternatives. organic-chemistry.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia, offer advantages like easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. researchgate.net Lewis acids such as zinc(II) salts have also been shown to effectively catalyze esterification reactions, sometimes offering different reactivity and selectivity profiles. acs.orgnih.gov
Alternative Nitrating Agents: To avoid the harsh conditions of mixed acid, researchers have explored alternative nitrating agents. Reagents like dinitrogen pentoxide (N₂O₅) or acetyl nitrate (B79036) can sometimes offer milder reaction conditions or improved regioselectivity. wikipedia.orgnih.gov Bismuth nitrate pentahydrate has been investigated as an effective and regioselective agent for the nitration of anilines, primarily in the ortho position, while avoiding the use of corrosive acids. ingentaconnect.com
| Reaction Step | Conventional Catalyst/Reagent | Alternative Catalysts/Reagents | Potential Advantages |
|---|---|---|---|
| Esterification | H₂SO₄, p-TsOH | Solid Acids (Zeolites, Amberlyst-15), Lewis Acids (Zn(II) salts, Sc(III) triflates) | Easier separation, recyclability, milder conditions. organic-chemistry.orgresearchgate.net |
| Nitration | HNO₃ / H₂SO₄ | N₂O₅, Acetyl Nitrate, Bismuth Nitrate | Milder conditions, improved safety, different selectivity. nih.govingentaconnect.com |
In-situ Monitoring Techniques in Multi-step Syntheses
Modern process development increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time. mt.comwikipedia.org In-situ monitoring provides continuous data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and endpoints.
For the multi-step synthesis of this compound, spectroscopic techniques are particularly valuable.
In-situ FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy, often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful tool. nih.govyoutube.comyoutube.com It can monitor the progress of both the nitration and esterification steps. For example, during esterification, one can track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester. In nitration, the appearance of strong asymmetric and symmetric stretching peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) provides a direct measure of product formation. spectroscopyonline.com
Raman and NIR Spectroscopy: Raman and Near-Infrared (NIR) spectroscopy are also used for in-line reaction monitoring. rsc.org These techniques can provide quantitative data on the composition of the reaction mixture, helping to determine reaction kinetics, identify the optimal time for quenching the reaction, and ensure process safety and consistency. researchgate.net For instance, Surface-Enhanced Raman Spectroscopy (SERS) has been used to monitor the nitration of tyrosine residues in peptides. nih.gov
The data gathered from these in-situ techniques enables a deeper understanding of the reaction mechanism and kinetics, facilitating rapid optimization and the development of more robust and efficient manufacturing processes. americanpharmaceuticalreview.comrsc.org
Solvent System Optimization for Enhanced Selectivity and Efficiency
The synthesis of this compound most plausibly proceeds via the nitration of its precursor, methyl 4-aminobenzoate (B8803810). In such electrophilic aromatic substitution reactions, the choice of solvent is critical as it can significantly influence reaction rates, yields, and, most importantly, the regioselectivity of the product distribution. The solvent's polarity and its ability to solvate the reactive intermediates can dictate the orientation of the incoming nitro group.
In the nitration of substituted benzenes, the solvent can affect the activity of the nitrating agent. For instance, the nitronium ion (NO₂⁺), the active electrophile, is typically generated from nitric acid and a strong acid catalyst like sulfuric acid. The solvent system must be able to support these ionic species. Theoretical studies on aromatic nitration have shown that incorporating solvent effects into calculations is crucial for accurately predicting positional selectivity. nih.gov The interaction between the substituent-ring dipole of the substrate and the electrophile can be modulated by the solvent's polarity. acs.org
For a substrate like methyl 4-aminobenzoate, the powerful activating and ortho,para-directing amino group (-NH₂) competes with the deactivating and meta-directing methyl ester group (-COOCH₃). To achieve the desired 2-nitro isomer, the reaction conditions must be carefully controlled. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This change in directing effect is a key factor in determining the final substitution pattern.
Optimization of the solvent system would involve screening various solvents to balance substrate solubility and control over reactivity. While traditional nitrations often use the acid mixture itself as the solvent, the use of co-solvents can be explored. Aprotic polar solvents may favor certain mechanistic pathways, while protic polar solvents could favor others. nih.gov The goal is to find a system that maximizes the formation of the desired this compound isomer over other potential products, such as Methyl 4-amino-3-nitrobenzoate.
Temperature Gradient Control for Regioselectivity
Temperature is a fundamental parameter in controlling the regioselectivity of chemical reactions, including the nitration of aromatic compounds. Exothermic reactions like nitration require careful temperature management to prevent side reactions and ensure safety. echemi.com For regioselectivity, temperature control can be used to favor the kinetic or thermodynamic product.
In the analogous nitration of methyl benzoate, the reaction is typically conducted at low temperatures, often between 0°C and 15°C. orgsyn.orgrsc.org Maintaining a low temperature is essential for achieving clean meta-selectivity. echemi.com Higher temperatures can provide sufficient activation energy to overcome the barriers for the formation of less-favored ortho and para isomers, thereby reducing the selectivity of the reaction. proprep.com Furthermore, elevated temperatures increase the risk of dinitration, leading to unwanted byproducts. echemi.comproprep.com
Applying this principle to the synthesis of this compound, precise temperature control is paramount. The reaction to nitrate methyl 4-aminobenzoate would be highly sensitive to temperature due to the strong activating nature of the amino group. A carefully controlled, low-temperature gradient during the addition of the nitrating agent would be necessary to:
Moderate the exothermic reaction rate.
Minimize the formation of undesired isomers.
Prevent over-nitration of the highly activated ring.
By keeping the temperature low, the reaction is guided toward the formation of the most stable transition state, which, under the right conditions (e.g., protonation of the amine), would lead to the desired 2-nitro product.
Reactivity and Chemical Transformations of this compound
The chemical behavior of this compound is dictated by its three functional groups. The nitro group is a versatile functional handle that can be reduced, while the aromatic ring, influenced by both the nitro and amino groups, can participate in other reactions.
Nitro Group Reduction to Amine Functionality
One of the most significant transformations for aromatic nitro compounds is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This conversion is a foundational step in the synthesis of dyes, pharmaceuticals, and other fine chemicals, as it transforms a strongly electron-withdrawing group into a strongly electron-donating one. The resulting product, Methyl 2,4-diaminobenzoate, is a valuable synthetic intermediate.
A wide array of methods exists for the reduction of aromatic nitro groups, offering chemists choices based on substrate tolerance, cost, and scale. These methods can be broadly categorized into catalytic hydrogenation and chemical reductions using metals or other reagents.
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst.
Palladium on Carbon (Pd/C): A common and effective catalyst for this transformation. The reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Platinum(IV) Oxide (PtO₂): Another highly effective catalyst for nitro group hydrogenation.
Raney Nickel: A nickel-aluminum alloy catalyst also widely used for this purpose.
Chemical Reductions: These methods employ metals in acidic media or other reducing agents.
Metals in Acid: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are classic and cost-effective reagents for nitro reduction.
Tin(II) Chloride (SnCl₂): A milder reducing agent that can be used in acidic or alcoholic solvents, often favored for its chemoselectivity in molecules with multiple reducible groups.
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used in aqueous or mixed aqueous-organic systems to reduce nitro groups.
The following table summarizes common reducing systems for aromatic nitro compounds, which are applicable to the reduction of this compound.
| Reducing Agent/System | Typical Solvent(s) | Typical Conditions | Notes |
| H₂ / Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-4 atm H₂ | Clean reaction, catalyst can be filtered off. |
| Fe / HCl | Water, Ethanol | Reflux | Inexpensive and widely used industrially. |
| SnCl₂ • 2H₂O | Ethanol, Ethyl Acetate | 50-70 °C | Milder conditions, good for sensitive substrates. |
| Zn / NH₄Cl | Water, Methanol | Room Temperature | Useful for neutral conditions, can sometimes yield hydroxylamines. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Reflux | Often used for selective reductions. |
In biological systems, the reduction of nitroaromatic compounds is often catalyzed by a class of enzymes known as nitroreductases. This bioreduction pathway is of significant interest in toxicology and pharmacology, as it can activate certain prodrugs or detoxify environmental pollutants.
The enzymatic reduction of a nitro group is a multi-step process that involves the transfer of six electrons to form the corresponding amine. The general pathway proceeds through several key intermediates:
Nitro to Nitroso: The nitro group (R-NO₂) first undergoes a two-electron reduction to form a nitroso intermediate (R-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then further reduced by another two electrons to yield a hydroxylamino intermediate (R-NHOH).
Hydroxylamine to Amine: Finally, a third two-electron reduction converts the hydroxylamino group to the final amine product (R-NH₂).
This six-electron reduction can proceed via a radical mechanism, involving single-electron transfers, or through successive two-electron steps equivalent to hydride transfers. The hydroxylamino intermediate is a particularly important species, as it can sometimes be diverted into pathways that lead to toxic effects if it is not fully reduced to the amine. The enzymes responsible for these transformations are typically flavoenzymes that use cofactors like NADPH to donate electrons.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, which is characteristic of electron-rich aromatic systems, SₙAr reactions require the aromatic ring to be electron-deficient. wikipedia.org This is achieved by the presence of strong electron-withdrawing groups, such as nitro groups. libretexts.org
For the SₙAr mechanism to operate effectively, the electron-withdrawing group must be located ortho or para to the leaving group. libretexts.orglibretexts.org This positioning allows the negative charge of the intermediate, known as a Meisenheimer complex, to be stabilized through resonance delocalization onto the electron-withdrawing group. wikipedia.orglibretexts.org A leaving group in the meta position does not receive this resonance stabilization, and the reaction typically does not occur. libretexts.org
In the case of this compound, the molecule itself does not have a typical leaving group like a halide. However, the principle of SₙAr activation by the nitro group is highly relevant. If we consider a hypothetical analogue, such as Methyl 4-chloro-2-nitrobenzoate, the chlorine atom would be an excellent leaving group. The nitro group at the 2-position is ortho to the chlorine atom at the 4-position. Therefore, this molecule would be highly activated towards nucleophilic attack at the 4-position by nucleophiles such as alkoxides, amines, or hydroxide (B78521) ions. The nitro group would effectively stabilize the negative charge of the Meisenheimer intermediate, facilitating the displacement of the chloride ion. The addition of the nucleophile is generally the slow, rate-limiting step of the reaction. nih.gov
Ester Hydrolysis and Carboxylic Acid Formation
The methyl ester group of this compound can be readily hydrolyzed to form the corresponding carboxylic acid, 4-amino-2-nitrobenzoic acid. This transformation is typically achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification) : This is the most common method for ester hydrolysis and is practically irreversible. ucoz.com The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), followed by heating. ucoz.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. In the final, rapid step, the methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt. chemistrysteps.comyoutube.com An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. A procedure analogous to the hydrolysis of methyl m-nitrobenzoate involves heating the ester with aqueous sodium hydroxide until the reaction is complete, followed by acidification to precipitate the carboxylic acid product. orgsyn.orgchemspider.com
Acid-Catalyzed Hydrolysis : This method is the reverse of the Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the carboxylic acid, a large excess of water is typically used. chemistrysteps.com The mechanism begins with the protonation of the ester's carbonyl oxygen by a strong acid (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by water. chemistrysteps.com Subsequent proton transfers and elimination of a neutral methanol molecule yield the carboxylic acid and regenerate the acid catalyst.
| Condition | Reagents | Key Mechanistic Feature | Reaction Type |
|---|---|---|---|
| Basic | Aqueous NaOH or KOH, Heat | Nucleophilic attack by OH⁻; irreversible due to carboxylate formation. ucoz.comchemistrysteps.com | Bimolecular Acyl Cleavage (BAC2) ucoz.comslideshare.net |
| Acidic | Aqueous H₂SO₄ or HCl, Heat, Excess H₂O | Protonation of carbonyl oxygen to activate the ester; reversible. chemistrysteps.com | Bimolecular Acyl Cleavage (AAC2) ucoz.comslideshare.net |
Oxidative Transformations of the Nitroaromatic Moiety
While the nitro group itself is in a high oxidation state and typically undergoes reduction, the term "nitroaromatic moiety" encompasses the entire molecule, where other functional groups can be oxidized. The primary site for oxidation on this compound is the aromatic amino group.
The oxidation of anilines can lead to a variety of products, including nitroso compounds, azoxybenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. acs.orgresearchgate.net However, the selective oxidation of aromatic amines can be challenging due to the potential for over-oxidation and the formation of polymeric side products. mdpi.comreddit.com
Common oxidizing agents used for the conversion of aromatic amines include:
Peroxyacids : Reagents like trifluoroperacetic acid or m-chloroperbenzoic acid (m-CPBA) can convert anilines to the corresponding nitroarenes. mdpi.comreddit.com Trifluoroperacetic acid has been noted for its ability to oxidize weakly basic amines, such as nitroanilines. mdpi.com
Sodium Perborate (B1237305) : In the presence of acetic acid, sodium perborate can oxidize anilines bearing electron-withdrawing groups to their nitro derivatives. mdpi.com
Hydrogen Peroxide (H₂O₂) : As a cost-effective and environmentally friendly oxidant, H₂O₂ is often used with a catalyst. acs.org The selectivity of the oxidation (e.g., to azoxybenzene (B3421426) vs. nitrobenzene) can sometimes be controlled by the choice of base. acs.org
For substrates like nitroanilines, the reaction can be competitive, leading to either oxidative coupling of the amino group to form azo or azoxy compounds, or reductive coupling of the nitro group under different conditions. acs.org The presence of the electron-withdrawing nitro group on the ring can make the amino group less reactive towards oxidation. acs.orgmdpi.com In some cases, anilines with an ortho-nitro substituent have proven unreactive to certain oxidation methods, possibly due to intramolecular hydrogen bonding. mdpi.com
Coupling Reactions for Functionalization (e.g., Diazonium Salt Reactions)
The 4-amino group is a versatile handle for functionalization via the formation of an aryl diazonium salt. This intermediate is highly useful because the dinitrogen group (N₂) is an excellent leaving group, allowing for its replacement by a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org
Diazotization : The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.org This reaction converts the amino group of this compound into a diazonium salt (Methyl 4-diazonium-2-nitrobenzoate chloride). masterorganicchemistry.com
Sandmeyer and Related Reactions : Once formed, the diazonium salt can undergo a range of substitution reactions. libretexts.orgwikipedia.org Many of these transformations, particularly those involving halides and cyanides, are catalyzed by copper(I) salts and are known as Sandmeyer reactions. wikipedia.orgucla.edubyjus.com These reactions are believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst. libretexts.orgwikipedia.org
Key transformations include:
Halogenation : The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.comwikipedia.org
Fluorination (Balz-Schiemann Reaction) : Replacement by fluorine is achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to the aryl fluoride. libretexts.orglibretexts.org
Hydroxylation : Warming the aqueous solution of the diazonium salt leads to its reaction with water, replacing the diazonium group with a hydroxyl (-OH) group to form a phenol (B47542) derivative. masterorganicchemistry.comlibretexts.org
Deamination : The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂). libretexts.org
| Reaction Name | Reagent(s) | Product Functional Group | Resulting Compound from this compound |
|---|---|---|---|
| Sandmeyer (Chlorination) | CuCl / HCl | -Cl | Methyl 4-chloro-2-nitrobenzoate |
| Sandmeyer (Bromination) | CuBr / HBr | -Br | Methyl 4-bromo-2-nitrobenzoate |
| Sandmeyer (Cyanation) | CuCN / KCN | -CN | Methyl 4-cyano-2-nitrobenzoate |
| Balz-Schiemann | 1. HBF₄ 2. Heat | -F | Methyl 4-fluoro-2-nitrobenzoate |
| Hydroxylation | H₂O, Heat | -OH | Methyl 4-hydroxy-2-nitrobenzoate |
| Deamination | H₃PO₂ | -H | Methyl 2-nitrobenzoate |
Industrial Production Methodologies and Scaling Considerations
The industrial production of nitroaromatic compounds like this compound involves well-established chemical processes, primarily aromatic nitration and esterification, which must be carefully managed for safety, efficiency, and environmental impact. wikipedia.org
Synthetic Routes : Two primary routes are plausible for industrial synthesis:
Nitration of Methyl 4-aminobenzoate : This involves the direct nitration of the pre-existing ester. However, direct nitration of anilines can be complex. The amino group is a strong activating group, but under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. wikipedia.org This can lead to mixtures of isomers and potential side reactions. wikipedia.org A common industrial strategy to overcome this is to first protect the amino group as an amide (e.g., acetanilide), which is an ortho-, para-directing activator, perform the nitration, and then hydrolyze the amide to recover the amino group. wikipedia.org
Esterification of 4-amino-2-nitrobenzoic acid : This route involves the synthesis of the carboxylic acid first, followed by a Fischer esterification. cerritos.edu Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol). masterorganicchemistry.compatsnap.com On an industrial scale, heterogeneous acid catalysts are often preferred as they are easily separated and reused. oup.com
Scaling Considerations :
Nitration Process : Aromatic nitration is a highly exothermic reaction. On a large scale, effective heat management is critical to prevent runaway reactions and the formation of dinitrated or oxidized by-products. ncl.res.in Industrial nitrations are often performed continuously in specialized reactors that ensure efficient mixing and heat transfer. google.com The typical nitrating agent is a "mixed acid" of concentrated nitric and sulfuric acids. ncl.res.ingoogle.comchemcess.com Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). chemcess.com
Esterification Process : To drive the Fischer esterification equilibrium towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. masterorganicchemistry.comcerritos.edu In industrial settings, flow reactors packed with solid acid catalysts can be used to achieve high throughput and simplify product purification. oup.com
Mass Transfer : In large-scale nitrations where the aromatic substrate and the mixed acid form two liquid phases, vigorous agitation is essential to create a large interfacial area and ensure a high rate of mass transfer between the phases. google.comchemcess.com
Waste and Environmental Issues : The use of large quantities of mixed acid generates significant acidic waste streams. Industrial processes increasingly focus on the recovery and recycling of these acids to improve economic viability and reduce environmental impact.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 2 Nitrobenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis for Structural Assignments
The ¹H NMR spectrum of Methyl 4-amino-2-nitrobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is an electron-donating group, which tends to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). Conversely, the nitro group is a strong electron-withdrawing group, deshielding the aromatic protons and shifting their signals to a higher chemical shift (downfield).
For a comparative analysis, the experimental ¹H NMR data for a structural isomer, Methyl 4-amino-3-nitrobenzoate, is presented below. In this isomer, the protons on the benzene (B151609) ring are also influenced by an amino and a nitro group, providing a reasonable approximation of the expected chemical shifts for this compound.
Interactive Table: ¹H NMR Data for Methyl 4-amino-3-nitrobenzoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | H-2 |
| 7.45 | dd | 1H | H-6 |
| 6.80 | d | 1H | H-5 |
| 3.85 | s | 3H | -OCH₃ |
| 5.50 | br s | 2H | -NH₂ |
Note: Data is for Methyl 4-amino-3-nitrobenzoate. The specific chemical shifts and coupling constants for this compound will differ due to the different substitution pattern.
In the case of this compound, the proton at position 3 (H-3) would be significantly deshielded by the adjacent nitro group. The proton at position 5 (H-5) would be influenced by both the amino and nitro groups, while the proton at position 6 (H-6) would be primarily affected by the amino group.
Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound will also be influenced by the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups.
The carbon atom attached to the nitro group (C-2) is expected to be significantly deshielded, appearing at a high chemical shift. The carbon attached to the amino group (C-4) will be shielded, appearing at a lower chemical shift. The carbonyl carbon of the ester group will appear at a characteristic downfield position.
Interactive Table: ¹³C NMR Data for Methyl 4-amino-3-nitrobenzoate
| Chemical Shift (ppm) | Assignment |
| 165.5 | C=O |
| 148.0 | C-4 |
| 135.0 | C-3 |
| 129.0 | C-1 |
| 125.0 | C-6 |
| 118.0 | C-2 |
| 115.0 | C-5 |
| 52.0 | -OCH₃ |
Note: Data is for Methyl 4-amino-3-nitrobenzoate. The chemical shifts for this compound will vary.
For this compound, the chemical shifts of the aromatic carbons would be different due to the altered positions of the substituents. For instance, C-2 would be expected at a higher chemical shift due to the direct attachment of the nitro group.
Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in determining the connectivity of atoms within a molecule.
HSQC: An HSQC spectrum of this compound would show correlations between directly bonded protons and carbon atoms. For example, it would confirm the attachment of the methyl protons to the methyl carbon and each aromatic proton to its corresponding aromatic carbon.
HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the aromatic ring. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon and the C-1 carbon of the aromatic ring. The aromatic protons would show correlations to neighboring carbons, helping to definitively assign their positions relative to the substituents.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
N-H Stretching: The amino group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the methyl C-H stretching will be observed in the 2850-2960 cm⁻¹ region.
C=O Stretching: The carbonyl group (C=O) of the ester will produce a strong absorption band in the range of 1700-1730 cm⁻¹.
N-O Stretching: The nitro group (-NO₂) will have two strong, characteristic stretching bands: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the amino group will be in the 1250-1360 cm⁻¹ region.
For comparison, the FTIR data for the related compound Methyl 4-nitrobenzoate (B1230335) is provided below. This compound lacks the amino group, so the N-H stretching bands would be absent.
Interactive Table: FTIR Data for Methyl 4-nitrobenzoate
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2960-2850 | Methyl C-H Stretch |
| 1725 | C=O Stretch |
| 1600, 1480 | Aromatic C=C Stretch |
| 1520 | Asymmetric NO₂ Stretch |
| 1350 | Symmetric NO₂ Stretch |
| 1280 | C-O Stretch |
Note: Data is for Methyl 4-nitrobenzoate.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. The selection rules for Raman are different, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to produce strong Raman signals. The C=O stretching vibration is typically weaker in Raman than in FTIR. The study of nitrobenzoic acids has shown that the position of the nitro group influences the vibrational structure of the molecule. researchgate.net
A comprehensive Raman analysis would help to confirm the functional groups and provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a molecule like this compound, soft ionization techniques are typically employed to prevent excessive fragmentation and preserve the molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its identification. The theoretical monoisotopic mass of this compound (C₈H₈N₂O₄) is 196.0484 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₄ |
| Theoretical Monoisotopic Mass | 196.048407 Da |
| Theoretical [M+H]⁺ Mass | 197.055682 Da |
| Required Mass Accuracy (for formula confirmation) | < 5 ppm |
This is an interactive data table based on theoretical calculations for this compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile molecules, making it ideal for analyzing this compound. nih.gov ESI generates ions directly from a solution by creating a fine spray of charged droplets, thus minimizing thermal decomposition. nih.gov It is commonly used as the ion source for both low- and high-resolution mass spectrometers, often coupled with liquid chromatography (LC-ESI-MS). nih.gov
In positive-ion mode (ESI+), the primary amino group (-NH₂) of this compound is readily protonated, resulting in the formation of the pseudomolecular ion [M+H]⁺. semanticscholar.org In negative-ion mode (ESI-), deprotonation can occur, though it is generally more favorable for acidic compounds. semanticscholar.orgresearchgate.net
Tandem mass spectrometry (MS/MS) experiments following ESI can provide structural information by inducing fragmentation of the parent ion. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of neutral molecules like NO, NO₂, and H₂O, as well as decarboxylation in the case of benzoic acids. researchgate.net These fragmentation patterns can help to distinguish between isomers, which may have identical exact masses but different structural arrangements. researchgate.netnih.gov
Single Crystal X-ray Diffraction Analysis
The molecular conformation of this compound is expected to feature a largely planar benzene ring. The substituents—the amino, nitro, and methyl ester groups—will exhibit some degree of torsion or twisting relative to this plane. In the related structure of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of only 0.6(1)°, while the methoxycarbonyl group is twisted by 8.8(1)°. researchgate.net A similar slight twist would be expected for the methyl ester group in this compound. The ortho positioning of the amino and nitro groups may induce some steric strain, potentially influencing their planarity.
| Compound | Substituent Group | Dihedral Angle with Benzene Ring | Reference |
| Methyl 4-nitrobenzoate | Nitro (-NO₂) | 0.6(1)° | researchgate.net |
| Methyl 4-nitrobenzoate | Methoxycarbonyl (-COOCH₃) | 8.8(1)° | researchgate.net |
| 2-Amino-4-methylpyridinium 4-nitrobenzoate | Nitro (-NO₂) | 7.66(10)° | nih.gov |
| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | Nitro (-NO₂) | 6.1(6)° | mdpi.com |
| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | Methyl Ester (-COOCH₃) | 10.5(3)° | mdpi.com |
This interactive data table presents conformational data from structurally similar compounds.
The presence of a strong hydrogen bond donor (the amino group, -NH₂) and multiple acceptors (the oxygen atoms of the nitro and ester groups) makes this compound highly likely to form extensive hydrogen bonding networks.
A key feature would be the potential for a strong intramolecular hydrogen bond between the hydrogen of the ortho-amino group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring motif known as an S(6) ring. mdpi.com
In the crystal lattice, intermolecular N-H···O hydrogen bonds are expected to be the dominant interactions, linking molecules together. For instance, in crystals of 2-amino-4-methylpyridinium 4-nitrobenzoate, cations and anions are linked via N-H···O hydrogen bonds to form ribbon-like structures. nih.gov Similar interactions in this compound could involve the amino group of one molecule donating a hydrogen to the nitro or carbonyl oxygen of a neighboring molecule, forming chains or sheets. nih.govnih.gov
In addition to strong hydrogen bonds, weaker C-H···O interactions and π–π stacking interactions between the aromatic rings of adjacent molecules are also plausible, further stabilizing the crystal structure. researchgate.netmdpi.com
The arrangement of molecules in the crystal, or crystal packing, is dictated by the intermolecular forces. The specific symmetry of this arrangement is described by one of the 230 possible space groups. Based on analyses of similar compounds, this compound is likely to crystallize in a common centrosymmetric space group for organic molecules, such as the monoclinic P2₁/c or the triclinic P-1. researchgate.netmdpi.comresearchgate.net
The unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal lattice, would be precisely determined. The table below shows crystallographic data for related compounds, illustrating the typical parameters obtained from a single-crystal X-ray diffraction study.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | Monoclinic | P2₁/c | a=7.109 Å, b=17.092 Å, c=7.193 Å, β=116.292° | researchgate.net |
| 2-Amino-4-methylpyridinium 2-nitrobenzoate | C₁₃H₁₃N₃O₄ | Monoclinic | P2₁/c | a=12.2049 Å, b=9.8463 Å, c=11.5405 Å, β=107.106° | nih.govresearchgate.net |
| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Triclinic | P-1 | a=7.2831 Å, b=10.522 Å, c=11.410 Å, α=83.38°, β=80.83°, γ=82.02° | mdpi.com |
| 2-Amino-6-methylpyridinium 4-nitrobenzoate | C₁₃H₁₃N₃O₄ | Monoclinic | P2₁/n | a=8.0487 Å, b=6.7247 Å, c=12.7467 Å, β=101.802° | nih.gov |
This is an interactive data table summarizing crystallographic data from related structures.
Lattice Parameters and Unit Cell Analysis
A complete single-crystal X-ray diffraction analysis of this compound would be required to definitively determine its lattice parameters and unit cell. This analysis would reveal the dimensions of the unit cell (a, b, c), the angles between the crystal axes (α, β, γ), the crystal system, and the space group.
For comparative purposes, the crystallographic data for a related compound, Methyl 4-nitrobenzoate , are presented in Table 1. It is important to note that the substitution of an amino group at the 2-position in the benzene ring would significantly alter the crystal packing and, consequently, the unit cell parameters due to different intermolecular interactions, such as hydrogen bonding.
Table 1: Crystal Data for Methyl 4-nitrobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.109(3) |
| b (Å) | 17.092(6) |
| c (Å) | 7.193(3) |
| α (°) | 90 |
| β (°) | 116.292(4) |
| γ (°) | 90 |
| Volume (ų) | 783.6(5) |
| Z | 4 |
Thermal Motion and Disorder Assessment in Crystal Structures
The analysis of thermal motion in a crystal structure provides insights into the dynamic behavior of atoms. This is typically represented by anisotropic displacement parameters (ADPs), which describe the mean-square displacement of each atom as a thermal ellipsoid. A detailed crystallographic study of this compound would include the determination of these parameters for all non-hydrogen atoms.
In well-resolved crystal structures, the thermal ellipsoids can reveal information about the rigidity of different parts of the molecule and any potential static or dynamic disorder. For instance, a disordered group would be modeled with atoms occupying multiple positions with partial occupancies. No specific information on thermal motion or disorder for this compound is currently available.
Methodological Validation of Crystallographic Data
The quality and reliability of a crystal structure determination are assessed using several key metrics. These validation parameters are crucial for ensuring the accuracy of the reported structure. For a crystallographic study of this compound, the following indicators would be reported:
R-factor (R₁): This value indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.
Weighted R-factor (wR₂): A variant of the R-factor that accounts for the quality of individual reflections.
Goodness-of-Fit (Goof): A value that should be close to 1.0 for a good refinement.
Residual Electron Density (Δρ): The final difference Fourier map should show no significant peaks or holes, indicating that the model adequately accounts for all the electron density.
For instance, the refinement of the 2-Amino-4-methylpyridinium 2-nitrobenzoate structure resulted in an R-factor of 0.041 and a wR-factor of 0.125 for observed reflections, with a goodness-of-fit of 1.06. researchgate.net These values are indicative of a well-refined and reliable crystal structure.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice.
This "fingerprint" can be used for:
Phase Identification: By comparing the experimental pattern to a database or a calculated pattern from single-crystal data.
Purity Assessment: The presence of unexpected peaks would indicate the existence of impurities or different polymorphic forms.
Analysis of Crystallinity: The sharpness of the diffraction peaks provides information about the degree of crystallinity of the material.
Unfortunately, no experimental or calculated PXRD pattern for this compound has been found in the searched literature.
Computational and Theoretical Studies on Methyl 4 Amino 2 Nitrobenzoate
Density Functional Theory (DFT) Applications in Molecular Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular characteristics, providing valuable insights that complement experimental findings. For Methyl 4-amino-2-nitrobenzoate, DFT calculations, typically employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in elucidating its structural, spectroscopic, and electronic properties.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. The presence of the methyl ester, amino, and nitro groups attached to the benzene (B151609) ring allows for different conformational possibilities, primarily arising from the rotation around the C-C, C-N, and C-O single bonds.
DFT calculations can identify the most stable conformer by comparing the energies of various optimized geometries. For instance, the orientation of the carboxylic acid group relative to the nitro group can result in cis and trans conformers. Studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that the cis conformer, where the hydroxyl group of the carboxylic acid is oriented towards the nitro group, can be more stable due to intramolecular interactions. researchgate.netscirp.org In the case of this compound, the relative orientations of the amino and nitro groups, as well as the methyl ester group, would be systematically varied to identify the lowest energy structure. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure.
| Parameter | Predicted Value (Å or °) |
| C-N (amino) bond length | ~1.36 |
| C-N (nitro) bond length | ~1.48 |
| C=O bond length | ~1.21 |
| C-O (ester) bond length | ~1.35 |
| N-O (nitro) bond lengths | ~1.23 |
| C-C (aromatic) bond lengths | 1.38 - 1.41 |
| C-N-O (nitro) bond angle | ~118 |
| O=C-O (ester) bond angle | ~124 |
| C-C-N (amino) bond angle | ~121 |
| C-C-N (nitro) bond angle | ~119 |
Note: This is an interactive table with hypothetical yet realistic data based on computational studies of similar molecules.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data
DFT is a reliable method for predicting various spectroscopic properties of this compound. These theoretical spectra are invaluable for interpreting and validating experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR spectra. This comparison aids in the assignment of peaks to specific protons and carbon atoms in the molecule, confirming its structure. For this compound, distinct chemical shifts would be expected for the aromatic protons due to the electronic influence of the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups.
IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum shows characteristic absorption bands corresponding to the vibrational modes of the molecule. Key vibrational modes would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and various C-H and C-C vibrations of the aromatic ring. Calculated frequencies are often scaled by a factor to account for anharmonicity and achieve better agreement with experimental FTIR spectra. researchgate.netscirp.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be correlated with the bands observed in the experimental UV-Vis spectrum. The electronic transitions in this compound are expected to be dominated by π → π* and n → π* transitions involving the aromatic ring and the functional groups.
| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic H: 6.5-8.5, Methyl H: ~3.9, Amino H: 4.0-6.0 |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic C: 110-155, Carbonyl C: ~165, Methyl C: ~52 |
| IR | Vibrational Frequencies (cm⁻¹) | N-H stretch: 3300-3500, C=O stretch: 1700-1730, NO₂ stretch: 1500-1560 & 1335-1370 |
| UV-Vis | λmax (nm) | Multiple bands expected in the 200-400 nm range |
Note: This is an interactive table with hypothetical yet realistic data based on computational and experimental data for analogous compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. materialsciencejournal.org
HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, reflecting the electron-donating nature of the amino substituent.
LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO of this compound is anticipated to be concentrated on the electron-deficient nitro group and the methyl ester group, both of which are electron-withdrawing.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. chemmethod.com A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. The presence of both a strong electron-donating group (amino) and strong electron-withdrawing groups (nitro, methyl ester) in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character and potential for high reactivity.
| Parameter | Predicted Value (eV) |
| E(HOMO) | -6.0 to -7.0 |
| E(LUMO) | -2.0 to -3.0 |
| Energy Gap (ΔE) | 3.0 to 4.0 |
Note: This is an interactive table with hypothetical yet realistic data based on computational studies of similar aromatic compounds.
Elucidation of Global Reactivity Parameters
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These parameters are derived from conceptual DFT.
Ionization Potential (I): Approximated as I ≈ -E(HOMO), it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -E(LUMO), it is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2, it indicates the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S): Calculated as S = 1 / (2η), it is the reciprocal of hardness and a measure of reactivity.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -χ), this index quantifies the ability of the molecule to accept electrons.
These descriptors provide a quantitative framework for understanding the reactivity of this compound in various chemical reactions. The opposing electronic nature of its substituents suggests it will have a significant electrophilicity index.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different potential values.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative regions are expected to be located around the oxygen atoms of the nitro and carbonyl groups, and to a lesser extent, the nitrogen atom of the amino group.
Positive Potential Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic ring are likely to exhibit positive electrostatic potential.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP surface provides a clear, intuitive picture of the molecule's reactivity, highlighting the sites most likely to interact with other chemical species.
Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electronic structure by transforming the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals that align with the familiar Lewis structure concept. nih.gov
For this compound, NBO analysis can quantify:
Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds.
Natural Atomic Charges: It calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis.
Intramolecular Interactions: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong delocalization of electron density. In this compound, strong interactions are expected between the lone pairs of the amino nitrogen and the oxygen atoms with the π* anti-bonding orbitals of the aromatic ring and the nitro group. This analysis can quantitatively describe the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro and ester groups, which is fundamental to the molecule's electronic properties.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein receptor or enzyme. These simulations provide a basis for understanding potential biological effects at a molecular level.
Prediction of Binding Affinities with Biological Macromolecules
Computational studies have been employed to predict the binding affinity of this compound with key enzymes involved in cellular detoxification and antioxidant defense, namely Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST). plu.mxnih.gov In a comparative study of methyl 4-aminobenzoate (B8803810) derivatives, the inhibitory potential of this compound against GR and GST isolated from human erythrocytes was determined. plu.mxnih.gov
The experimentally determined inhibition constant (Ki), which is a measure of binding affinity, was reported for this compound. plu.mxnih.gov A lower Ki value indicates stronger inhibition and higher binding affinity.
| Compound | Target Enzymes | Inhibition Constant (Ki) μM |
|---|---|---|
| This compound | Glutathione Reductase (GR) and Glutathione S-transferase (GST) | 92.41 ± 22.26 |
In addition to experimental validation, in silico molecular docking studies were performed to estimate the binding energies of a series of methyl 4-aminobenzoate derivatives with GR and GST. plu.mxnih.gov While these simulations were carried out for this compound, the results indicated that other derivatives, specifically methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate, possessed lower (i.e., more favorable) binding energies with the GR and GST receptors, respectively. plu.mxnih.gov The specific calculated binding energy for this compound was not detailed in the available research. plu.mxnih.gov
Elucidation of Ligand-Receptor Interaction Modes
Molecular docking simulations also serve to elucidate the specific interactions between a ligand and the amino acid residues within the active site of a receptor. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex and its biological activity.
While molecular docking analyses were conducted to understand the binding mechanisms of methyl 4-aminobenzoate derivatives with GR and GST, the specific details regarding the interaction modes for this compound have not been explicitly reported in the available literature. researchgate.net
In Silico Prediction of Pharmacological and Toxicological Profiles
Beyond target interactions, computational tools are utilized to predict the pharmacokinetic and toxicological properties of compounds, providing a comprehensive preclinical assessment.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. These characteristics were computationally predicted for this compound as part of a broader screening of related derivatives. plu.mxnih.gov However, the specific predicted values for the key ADME parameters for this compound are not available in the cited literature. Typically, such in silico assessments include predictions for the parameters listed in the table below.
| ADME Parameter | Description | Predicted Value for this compound |
|---|---|---|
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human intestine. | Not Reported |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | Not Reported |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB to enter the central nervous system. | Not Reported |
| CYP450 Inhibition | Predicts potential for drug-drug interactions via inhibition of key metabolic enzymes. | Not Reported |
| Lipinski's Rule of Five | A set of rules to evaluate druglikeness, based on properties like molecular weight and lipophilicity. | Not Reported |
Toxicological Assessment (e.g., Cardiac Toxicity Risk)
In silico toxicological assessments are crucial for identifying potential safety liabilities early in the drug discovery process. As part of the computational evaluation of methyl 4-aminobenzoate derivatives, a toxicity estimation was performed. plu.mxnih.gov However, the specific outcomes of this assessment for this compound, including any potential risks for cardiac toxicity or other adverse effects, have not been detailed in the published research. plu.mxnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The reactivity of Methyl 4-amino-2-nitrobenzoate is dictated by its distinct functional groups, making it a valuable intermediate in numerous chemical transformations. The amino group can be readily diazotized, the nitro group can be reduced, and the ester can be hydrolyzed or transesterified, opening pathways to a wide array of more complex structures.
Integration into Complex Organic Molecule Synthesis
This compound serves as a crucial starting material in multi-step synthetic sequences. Its strategic importance is highlighted in the preparation of complex macrocycles designed as factor XIa inhibitors, which are compounds investigated for anticoagulant therapies. In these syntheses, the compound undergoes a series of reactions, demonstrating its utility as a foundational scaffold upon which molecular complexity is built. google.com The synthesis begins with the esterification of 4-amino-2-nitrobenzoic acid to yield this compound, which then serves as a key intermediate for subsequent transformations. google.com
Precursor for Advanced Pharmaceutical Intermediates
While not a direct precursor in the most commonly cited syntheses of the anticancer drug Gefitinib, the aminonitrobenzoate framework is central to the construction of quinazoline-based pharmaceuticals. The synthesis of quinazoline (B50416) derivatives, the core structure of drugs like Gefitinib, often involves intermediates with similar substitution patterns. sigmaaldrich.com For example, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives proceeds through the reaction of substituted 2-aminobenzoic acids, highlighting the importance of this class of compounds as synthons for biologically active heterocycles. ambeed.comamazonaws.com this compound's structure represents a key motif for building such complex pharmaceutical agents.
Intermediate in Agrochemical Development
Nitroaromatic compounds are well-established precursors in the agrochemical industry. For instance, related compounds such as methyl m-nitrobenzoate are utilized as starting materials for the preparation of crop protection agents. Similarly, 2-methyl-4-nitrobenzoic acid, a structural relative, finds application as an intermediate in the synthesis of herbicides and pesticides. The chemical functionalities present in this compound make it a plausible candidate for similar applications in the development of new agrochemicals, although specific examples are less documented in readily available literature.
Application in Fine Chemicals Production
The production of fine chemicals relies on versatile and reactive intermediates like this compound. Its role extends to being a precursor in the synthesis of specialized chemical agents used in various industrial applications. guidechem.com Its utility is demonstrated in the creation of complex heterocyclic systems and other high-value chemical products where the specific arrangement of its functional groups is essential for achieving the desired molecular architecture and properties.
Utilization in Dye Chemistry and Azo Compound Synthesis
Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The amino group on this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. guidechem.com
The resulting diazonium salt is a highly reactive species that can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. The extended system of conjugated double bonds, including the N=N azo group, is a chromophore that imparts color to the molecule. The specific color of the dye can be tuned by varying the structure of the coupling component and the substituents on the aromatic rings. The presence of the nitro group on the this compound starting material can influence the final color of the dye, often leading to deeper shades. This makes it a valuable intermediate in the production of a wide range of dyes for various applications.
Development of Novel Derivatives for Specific Applications
The functional groups of this compound provide handles for chemical modification, allowing for the creation of novel derivatives with tailored properties. A significant example is its use in the synthesis of macrocyclic compounds designed to act as factor XIa inhibitors. google.com In this context, the initial this compound molecule is elaborated through a multi-step process, demonstrating its role as a foundational piece in the construction of highly complex and specific therapeutic agents. google.com The ability to modify the amino, nitro, and ester functions allows chemists to systematically alter the structure of the resulting derivatives to optimize their biological activity and other properties.
Exploration in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. This property is crucial for technologies involving the manipulation of light, such as frequency conversion, optical switching, and data storage. Organic molecules with pronounced intramolecular charge transfer, like derivatives of nitroaniline, are prominent candidates for NLO applications due to their large second-order optical nonlinearities.
Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. The efficiency of this process is a key metric for NLO materials.
While specific SHG efficiency data for this compound is not extensively documented in publicly available research, the properties of structurally similar compounds provide a strong basis for its potential. A well-studied analogue, 2-methyl-4-nitroaniline (B30703) (MNA), is known for its significant NLO response. researchgate.net Studies on MNA have demonstrated efficient phase-matched SHG in various forms, including single-crystal waveguides and nanofibers. nih.govrsc.orgresearchgate.net For instance, a second-harmonic generation conversion efficiency of 0.71% was achieved in a four-layer MNA crystal waveguide. nih.gov In electrospun nanofibers, the SHG efficiency of MNA was found to be strongly dependent on the fiber diameter and could be enhanced by an order of magnitude compared to bulk material. rsc.org
The NLO properties of these materials arise from the push-pull electronic system, where the electron-donating amino group and the electron-withdrawing nitro group facilitate intramolecular charge transfer. researchgate.net this compound possesses this same fundamental arrangement. The addition of the methyl ester group, also an electron-withdrawing group, further modulates the electronic properties of the molecule. The potential for high SHG efficiency in materials like this compound is contingent on achieving a non-centrosymmetric crystal packing, a prerequisite for second-order NLO effects.
Below is a table comparing the SHG properties of related organic NLO materials.
| Compound | SHG Efficiency/Properties | Reference |
| 2-Methyl-4-nitroaniline (MNA) | Birefringence phase matching is 45 times that of LiNbO₃. researchgate.net | researchgate.net |
| 2-Amino-6-methylpyridinium 4-nitrobenzoate (B1230335) | Exhibits phase-matchable SHG conversion. | researchgate.net |
| (Z)-4-(4-(dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one | Powder SHG intensity is approximately 2.8 times that of OH1. | researchgate.net |
| 4-NN-dimethylamino-4'-N'-methylstilbazolium tosylate (DAST) | Exhibits a large powder SHG efficiency. | researchgate.net |
Materials with high second-order NLO susceptibility often possess significant third-order NLO properties, which are essential for applications like optical switching and data processing. Third-order effects, such as the nonlinear refractive index, are critical for developing all-optical switching devices. Z-scan measurements are a common technique to determine these third-order properties. researchgate.netresearchgate.net
For example, Z-scan studies on 2-amino-4,6-dimethoxypyrimidine (B117758) doped with picric acid confirmed its third-order nonlinear property and optical limiting behavior, suggesting its suitability for such applications. researchgate.net Similarly, compounds like 4-nitrophenol (B140041) 4-aminobenzoic acid monohydrate have been investigated for their reverse saturable absorption, a property useful for optical limiting, which protects sensors from high-intensity laser damage. researchgate.net
Given its structural analogy to proven NLO materials, this compound is a plausible candidate for investigation in optical switching and data storage. The intramolecular charge transfer capability suggests it could exhibit a significant nonlinear refractive index, a key parameter for creating optical switches where one light beam controls another. However, dedicated research and characterization are required to quantify these properties and assess its practical potential in these advanced technologies.
Emerging Applications in Materials Science
The unique electronic and structural characteristics of this compound open avenues for its use in other areas of materials science beyond NLO.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. researchgate.net This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to strong fluorescence. rsc.org
There is currently no specific literature identifying this compound as a compound that exhibits AIE. AIE-active molecules, or AIEgens, typically possess complex structures with multiple aromatic rings and rotatable components. researchgate.netrsc.org While this compound has rotatable amino and ester groups, its potential as an AIEgen remains an unexplored area of research.
The development of novel organic electronic and magnetic materials often relies on versatile molecular building blocks. Nitroaromatic compounds can serve as valuable precursors in organic synthesis. For instance, the nitro group in this compound can be chemically reduced to a second amino group. This would yield a diamino-substituted benzene (B151609) derivative, a class of molecules widely used as monomers for the synthesis of high-performance polymers like polyimides and polyamides, which have applications in electronics as dielectric layers and substrates.
Furthermore, the presence of both donor (amino) and acceptor (nitro, ester) groups makes the molecule a potential component for creating charge-transfer complexes. These complexes, formed between electron donor and acceptor molecules, can exhibit unique electronic properties, including conductivity, which is foundational for organic semiconductors. While direct applications of this compound in electronic or magnetic materials have not been reported, its functional groups offer significant synthetic handles for constructing more complex, electronically active systems.
The electronic structure of this compound, characterized by the presence of chromophoric groups (the nitro group) and auxochromic groups (the amino group) on a benzene ring, is typical of an organic dye or pigment. The intramolecular charge transfer between these groups governs the molecule's absorption of light in the visible spectrum, which is responsible for its color.
Derivatives of nitroaniline are known for their color and are used as dyes and pigments. The specific shade and intensity of the color are determined by the precise arrangement and nature of the substituent groups on the aromatic ring. By modifying the structure of this compound, it is possible to tune its optical properties, such as its absorption wavelength and molar absorptivity. This makes it a candidate for investigation as a novel organic pigment for applications in paints, inks, and colored plastics, where properties like lightfastness, thermal stability, and chemical resistance would be key performance indicators.
Catalytic Applications in Organic Transformations
Despite a thorough review of available scientific literature, no specific catalytic applications for This compound in organic transformations have been documented. Research into the catalytic activity of closely related isomers and derivatives has been reported; however, data pertaining to the direct use of this compound as a catalyst or as a ligand in catalytic systems is not present in the current body of scientific research.
Further investigation is required to determine the potential catalytic properties of this compound and its prospective applications in advanced organic synthesis. At present, the role of this compound in catalysis remains an unexplored area of chemical research.
Biological and Biochemical Research Insights into Methyl 4 Amino 2 Nitrobenzoate
Investigations into Biological Activity and Mechanisms of Action
The biological activity of Methyl 4-amino-2-nitrobenzoate and its underlying mechanisms are areas of ongoing scientific inquiry. Research into its molecular interactions provides a framework for understanding its potential effects within a biological system.
Elucidation of Molecular Targets and Cellular Pathways
Direct studies identifying the specific molecular targets and cellular pathways affected by this compound are limited in the current scientific literature. However, research on structurally related compounds can offer potential avenues for investigation. For instance, studies on 4-nitrobenzoate (B1230335), an analogue lacking the amino and methyl groups, have shown that it can act as an inhibitor of coenzyme Q10 biosynthesis. This inhibition is achieved by targeting the enzyme para-hydroxybenzoate-polyprenyl transferase (COQ2), a key component in the coenzyme Q biosynthetic pathway. By acting as an analogue of the natural substrate, 4-hydroxybenzoate, 4-nitrobenzoate can disrupt the normal production of coenzyme Q10, which plays a crucial role in cellular respiration and antioxidant defense. While these findings pertain to a related molecule, they suggest that the broader class of nitrobenzoates may have the potential to interact with specific enzymatic pathways. Further research is necessary to determine if this compound interacts with similar or different cellular targets.
Role of Redox Reactions and Nucleophilic Substitution in Biological Contexts
The chemical structure of this compound, featuring both an amino and a nitro group on the benzene (B151609) ring, suggests a potential for involvement in redox reactions and nucleophilic substitution within a biological milieu. The nitroaromatic group can undergo enzymatic reduction in cellular environments, a process that can lead to the formation of reactive intermediates. This redox cycling could potentially influence the cellular redox state.
The amino group, being a nucleophile, could theoretically participate in nucleophilic substitution reactions. In a biological context, such reactions could involve interactions with electrophilic molecules within the cell. However, specific experimental studies detailing the engagement of this compound in such reactions in a biological setting have not been extensively reported.
Enzyme Inhibition Studies
A significant focus of the research surrounding this compound has been its potential to act as an enzyme inhibitor. These studies are crucial for understanding its biochemical profile.
Inhibition of Glutathione-Related Enzymes (Glutathione Reductase, Glutathione (B108866) S-transferase)
Research has demonstrated that this compound can inhibit enzymes involved in the glutathione system, which is vital for cellular detoxification and antioxidant defense. A study investigating the inhibitory effects of various methyl 4-aminobenzoate (B8803810) derivatives on human erythrocyte Glutathione Reductase (GR) and Glutathione S-transferase (GST) found that this compound was an effective inhibitor of both enzymes. nih.gov The inhibition constant (Ki) for this compound against this pool of glutathione-related enzymes was determined to be 92.41 ± 22.26 μM. nih.gov This finding indicates a moderate inhibitory potential against these crucial enzymes.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (μM) |
|---|---|---|
| This compound | Glutathione Reductase (GR) and Glutathione S-transferase (GST) | 92.41 ± 22.26 |
Assessment of Protease Inhibitory Properties (e.g., Serine Proteases)
Direct experimental evidence for the inhibition of proteases, including serine proteases, by this compound is not currently available in the scientific literature. However, the broader class of substituted benzoic acid derivatives has been a subject of interest in the design of serine protease inhibitors. For instance, peptidyl inverse esters of p-methoxybenzoic acid have been shown to be potent inactivators of serine proteases like chymotrypsin (B1334515) and human neutrophil elastase. While these compounds are structurally distinct from this compound, their activity highlights the potential for the benzoic acid scaffold to be incorporated into effective protease inhibitors. Further research is required to ascertain whether this compound itself possesses any protease inhibitory properties.
Cholinesterase (AChE and BChE) Inhibition by Derivatives
There is a lack of studies specifically investigating the synthesis and cholinesterase inhibitory activity of derivatives of this compound. However, research into related classes of compounds, such as other nitrobenzoate and aminobenzoic acid derivatives, has shown some potential for cholinesterase inhibition.
Kinetic Analysis of Enzyme Inhibition (e.g., Lineweaver–Burk Plots)
There is currently a lack of specific studies detailing the kinetic analysis of enzyme inhibition by this compound. However, the nitroaromatic and aminobenzoic acid structures are present in various known enzyme inhibitors. For instance, nitro-containing compounds have been investigated as inhibitors for a range of enzymes. The mechanism of inhibition by such compounds can vary, and kinetic analyses like Lineweaver-Burk plots are crucial for elucidating these mechanisms.
A Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of the Michaelis-Menten equation and is used to determine key parameters of enzyme kinetics, such as the maximum velocity (Vmax) and the Michaelis constant (Km). Different modes of enzyme inhibition (competitive, non-competitive, and uncompetitive) produce distinct graphical patterns on a Lineweaver-Burk plot, allowing researchers to understand how an inhibitor interacts with an enzyme and its substrate.
Should this compound be investigated for enzyme inhibition, researchers would likely perform a series of enzyme assays at varying substrate concentrations, both in the absence and presence of the compound. The resulting data, when plotted as 1/velocity versus 1/[substrate concentration], would reveal the nature of its inhibitory activity.
Antimicrobial Efficacy Assessments
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their activity often stems from the reduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular macromolecules, including DNA.
Activity against Gram-Positive Bacterial Strains
While specific data on this compound is unavailable, studies on other nitrobenzoate derivatives have shown activity against Gram-positive bacteria. For example, certain salicylanilide (B1680751) 4-(trifluoromethyl)benzoates have demonstrated significant antibacterial properties against strains like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). researchgate.net The antimicrobial effect of these compounds is often comparable to standard drugs.
Table 1: Hypothetical Antimicrobial Activity Data for a Nitrobenzoate Derivative against Gram-Positive Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |
| Staphylococcus aureus | 0.49 |
| Bacillus subtilis | 1.91 |
| Enterococcus faecalis | 3.82 |
Note: This table is illustrative and based on data for related compounds, not this compound.
Activity against Gram-Negative Bacterial Strains
Gram-negative bacteria generally present a greater challenge for antimicrobial agents due to their outer membrane, which acts as a permeability barrier. However, some nitroaromatic compounds have demonstrated efficacy. For instance, 2-chlorobenzoic acid derivatives have shown greater antibacterial potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria. nih.gov
Table 2: Hypothetical Antimicrobial Activity Data for a Nitrobenzoate Derivative against Gram-Negative Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |
| Escherichia coli | 2.27 |
| Pseudomonas aeruginosa | > 32 |
| Salmonella enterica | 16 |
Note: This table is illustrative and based on data for related compounds, not this compound.
Anticancer Potential and Associated Mechanistic Pathways
Derivatives of both aminobenzoic acid and nitrobenzoic acid have been explored for their anticancer properties. These compounds can exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell cycle.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
Research on related compounds, such as 2-aminobenzothiazoles and 4-aminobenzofuroxans, has shown potent cytotoxic activity against various cancer cell lines. nih.govmdpi.com For example, certain fluorinated 2-(4-aminophenyl)benzothiazoles were found to be highly cytotoxic in sensitive human breast cancer cell lines. bohrium.com These compounds often work by inducing apoptosis.
Apoptosis is a crucial process for removing damaged or unwanted cells. Its induction is a key strategy in cancer therapy. Another common mechanism is cell cycle arrest, where cancer cells are prevented from progressing through the stages of cell division, ultimately leading to their death. For instance, some novel 4-aminobenzofuroxan derivatives have been shown to cause both early and late apoptosis in cervical carcinoma cells (M-HeLa). mdpi.com
Table 3: Hypothetical Anticancer Activity of an Aminobenzoate Derivative
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 8.1 |
| A549 (Lung Cancer) | 10.5 |
Note: This table is illustrative and based on data for related compounds, not this compound.
Role of Reactive Oxygen Species (ROS) in Biological Effects
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While they are natural byproducts of cellular metabolism, an imbalance leading to excessive ROS can cause oxidative stress and damage to cells. Many anticancer agents exert their effects by increasing ROS levels within cancer cells, pushing them beyond a threshold that triggers apoptosis.
The nitro group in compounds like this compound can be a source of ROS. Under certain conditions, the nitro group can be reduced to form nitro anion radicals, which can then react with molecular oxygen to produce superoxide (B77818) radicals, a primary form of ROS. This increased oxidative stress can contribute to the anticancer activity of nitroaromatic compounds.
Neuroprotective Research Endeavors
While direct neuroprotective research on this compound is limited, its potential in this area can be inferred from its biochemical activities, particularly its interaction with key antioxidant enzymes. A notable study investigated the effects of various methyl 4-aminobenzoate derivatives, including this compound, on glutathione reductase (GR) and glutathione S-transferase (GST), two critical enzymes in the cellular antioxidant defense system.
Glutathione (GSH) is a crucial antioxidant in the brain, protecting neurons from oxidative stress, a key factor in the progression of neurodegenerative diseases. mdpi.commdpi.com Glutathione reductase is responsible for regenerating the reduced form of glutathione (GSH) from its oxidized form (GSSG), thus maintaining the cellular pool of this vital antioxidant. mdpi.com Inhibition of GR can lead to an increase in oxidative stress, which is generally detrimental. However, in specific therapeutic contexts, modulation of GR activity is being explored.
In the aforementioned study, this compound was found to be a potent inhibitor of both GR and GST. The inhibitory constants (Ki) for this compound were determined, highlighting its significant interaction with these enzymes.
| Enzyme | Inhibitory Constant (Ki) | Significance |
|---|---|---|
| Glutathione Reductase (GR) | Not explicitly stated in the provided text | Modulation of the glutathione recycling pathway |
| Glutathione S-Transferase (GST) | Not explicitly stated in the provided text | Impact on detoxification of xenobiotics and endogenous toxic compounds |
The inhibition of GR and GST by this compound suggests a potential to modulate cellular redox balance. While uncontrolled inhibition of these enzymes could be harmful, targeted and controlled inhibition is a subject of research for certain therapeutic strategies. The neuroprotective effects of modulating glutathione levels are complex; for instance, increasing GSH synthesis is a recognized neuroprotective strategy. mdpi.com Conversely, some research explores the therapeutic potential of inducing a mild, controlled oxidative stress to trigger endogenous protective mechanisms. Further research is necessary to elucidate the specific context in which the inhibitory effects of this compound on GR and GST might be harnessed for neuroprotective outcomes.
Biodegradation and Environmental Fate Studies
Bacterial Degradation Pathways of Nitroaromatics
Nitroaromatic compounds are generally considered xenobiotics, but various microorganisms have evolved pathways to degrade them. The degradation can proceed through either aerobic or anaerobic pathways.
Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of nitroaromatics can involve either the reduction of the nitro group or the oxidation of the aromatic ring. For nitrobenzoates, two primary aerobic pathways have been identified:
Reductive Pathway: The nitro group is initially reduced to a hydroxylamino group, which is then transformed into protocatechuate. This is a common pathway for the degradation of 4-nitrobenzoate. oup.com
Oxidative Pathway: A dioxygenase enzyme can incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol intermediate and the release of the nitro group as nitrite (B80452). nih.gov
Anaerobic Degradation: In the absence of oxygen, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro group. This reduction typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. mdpi.com For instance, under anaerobic conditions, 3- and 4-nitrobenzoic acids are transformed into aminobenzoic acid. nih.gov
Based on these general principles, the predicted initial steps in the biodegradation of this compound would likely involve the reduction of the nitro group to an amino group, yielding Methyl 2,4-diaminobenzoate.
Transformation in Wastewater Treatment Processes
The fate of nitroaromatic compounds in wastewater treatment plants is of significant environmental concern. Studies have shown that these compounds can be transformed by the microbial communities present in sewage effluent. nih.gov The transformation products depend on the specific compound and the redox conditions within the treatment process.
Under anaerobic conditions, which are common in certain stages of wastewater treatment, the reduction of the nitro group to an amino group is the predominant transformation. nih.gov Therefore, it is plausible that this compound would be converted to Methyl 2,4-diaminobenzoate in anaerobic digesters. The subsequent fate of this diamino-compound would depend on the operational conditions of the treatment plant. Some aromatic amines can be further degraded, while others may persist. nih.gov
Formation of By-products during Environmental Degradation
The environmental degradation of nitroaromatic compounds can lead to the formation of various by-products, some of which may also be of environmental concern. The nature of these by-products is highly dependent on the degradation pathway.
Reduction of the Nitro Group: The most common initial transformation product of nitroaromatic compounds in the environment is the corresponding aromatic amine. In the case of this compound, the expected initial by-product would be Methyl 2,4-diaminobenzoate .
Ring Cleavage: Following the initial transformations, the aromatic ring can be cleaved by microbial enzymes, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways.
Polymerization: Under certain conditions, reactive intermediates formed during the degradation process can polymerize to form humic-like substances.
It is important to note that the specific by-products of this compound degradation have not been empirically determined in the reviewed literature. The following table summarizes the probable initial by-products based on the known degradation pathways of similar compounds.
| Degradation Condition | Predicted Initial By-product | Underlying Mechanism |
|---|---|---|
| Anaerobic | Methyl 2,4-diaminobenzoate | Reduction of the nitro group |
| Aerobic | Methyl 2,4-diaminobenzoate or hydroxylated intermediates | Nitro group reduction or initial ring oxidation |
Further research is required to isolate and identify the specific microorganisms and enzymatic pathways involved in the degradation of this compound and to characterize the full range of its environmental degradation by-products.
Structure Activity Relationship Sar Studies and Analog Development
Systematic Elucidation of Structure-Activity Relationships through Substituent Effects
The biological activity of methyl 4-amino-2-nitrobenzoate can be significantly modulated by the introduction of various substituents on the benzene (B151609) ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
A notable area of investigation has been the role of this compound and its derivatives as inhibitors of glutathione-related enzymes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). These enzymes are critical in maintaining the cellular redox balance and detoxification processes. A comparative study on the inhibitory effects of several methyl 4-aminobenzoate (B8803810) derivatives on human erythrocyte GR and GST revealed significant insights into their SAR. nih.gov
In this study, this compound (compound 5 in the study) was identified as a potent inhibitor of both GR and GST. The inhibitory activity of this compound was compared with other derivatives where the nitro group at the C2 position was replaced with other substituents, or where additional substitutions were made on the aromatic ring. For instance, the introduction of bromo and fluoro substituents at different positions resulted in varied inhibitory potencies. Notably, methyl 4-amino-3-bromo-5-fluorobenzoate demonstrated exceptionally strong inhibition, suggesting that the presence and position of halogen atoms in conjunction with the amino and methyl ester groups play a critical role in the molecule's inhibitory capacity. nih.gov
Table 1: Inhibitory Activity of Methyl 4-aminobenzoate Derivatives on Glutathione Reductase (GR) and Glutathione S-transferase (GST) nih.gov
| Compound | Substituents | GR Kᵢ (µM) | GST Kᵢ (µM) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | 3-bromo, 5-fluoro | 0.325 ± 0.012 | Not specified |
| This compound | 2-nitro | 92.41 ± 22.26 | Strong inhibitor |
| Methyl 4-amino-2-bromobenzoate | 2-bromo | Lower binding energy (in silico) | Not specified |
| Methyl 4-amino-2-chlorobenzoate | 2-chloro | Not specified | Lower binding energy (in silico) |
Data presented is based on in vitro and in silico studies.
Rational Design and Synthesis of Functionalized Analogs and Derivatives
The rational design of functionalized analogs of this compound is guided by the SAR insights to optimize its biological activity. The synthesis of such derivatives typically involves multi-step reaction sequences that allow for the introduction of diverse functional groups at specific positions of the parent molecule.
The synthesis of analogs can be approached by modifying three key regions of the molecule:
The Amino Group (C4-NH₂): The primary amino group can be a target for derivatization to amides, sulfonamides, or secondary and tertiary amines. For example, acylation of the amino group could modulate the compound's lipophilicity and hydrogen bonding capacity. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, while not a direct analog, demonstrates a feasible synthetic route for modifying the amino and carboxyl functionalities of a related nitrobenzoate structure. This process involves nucleophilic aromatic substitution followed by acylation.
The Aromatic Ring: Introduction of additional substituents on the benzene ring can further probe the SAR. Halogens (fluoro, chloro, bromo), alkyl groups, and alkoxy groups can be introduced to alter the steric and electronic properties of the molecule. For instance, the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene highlights a method for introducing a methyl group onto the ring of a nitrobenzoic acid scaffold.
The Ester Group (C1-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides. This modification can influence the compound's solubility, metabolic stability, and interaction with target proteins.
A general synthetic strategy for producing a library of analogs could start from a common intermediate, such as 4-amino-2-nitrobenzoic acid. Esterification with different alcohols would yield a series of esters. Alternatively, protection of the amino group would allow for regioselective reactions on the aromatic ring, followed by deprotection and further modification of the amino group.
Comparative Analysis with Related Aromatic Esters and Substituted Benzoates
To better understand the unique properties of this compound, it is valuable to compare its structure and activity with related aromatic esters and substituted benzoates.
Comparison with other Substituted Methyl 4-aminobenzoates: As highlighted in the SAR study on glutathione-related enzyme inhibition, the nature and position of the substituent on the aromatic ring are critical. nih.gov While this compound is a potent inhibitor, its Kᵢ value for GR is significantly higher than that of methyl 4-amino-3-bromo-5-fluorobenzoate. This indicates that a combination of electron-withdrawing and sterically bulky groups at the C3 and C5 positions can lead to a more favorable interaction with the enzyme's active site compared to a single nitro group at the C2 position. In silico studies also suggested that methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate have lower binding energies for GR and GST respectively, implying potentially stronger interactions than the nitro analog in certain contexts. nih.gov
Comparison with other Nitroaromatic Esters: The position of the nitro group is a key determinant of activity. For instance, in the context of 4-nitrobenzyl carbamates, which are used as triggers for bioreductive drugs, the 4-nitro position is crucial for their reduction by nitroreductase enzymes. While not a direct comparison of esters, this highlights the importance of the nitro group's position relative to other functionalities for specific biological activities. A hypothetical methyl 2-amino-4-nitrobenzoate would have a different electronic distribution and steric hindrance around the amino and ester groups, which would likely result in a different biological activity profile.
Comparison with other Aromatic Esters: The presence of both the amino and nitro groups on the same aromatic ring in this compound creates a push-pull electronic effect that is absent in simpler aromatic esters like methyl benzoate (B1203000) or methyl 4-aminobenzoate (also known as methyl anthranilate). This electronic feature can significantly influence the molecule's reactivity, polarity, and ability to participate in specific intermolecular interactions, such as hydrogen bonding and charge-transfer interactions, which are often crucial for biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-amino-2-nitrobenzoate, and how do reaction conditions influence yield?
- Methodology : Common routes involve nitration of methyl 4-aminobenzoate followed by regioselective functionalization. For example, nitration at the ortho position relative to the amino group can be optimized using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Yield optimization requires monitoring reaction time and stoichiometry to avoid over-nitration or ester hydrolysis. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) improves purity. Analytical validation using HPLC or GC-MS is critical to confirm product identity and assess byproducts .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodology :
- ¹H/¹³C NMR : The amino group (–NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while the nitro group deshields adjacent protons, shifting aromatic signals downfield. Ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR.
- IR : Strong asymmetric/symmetric NO₂ stretches (1520–1350 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) are diagnostic.
- Comparative analysis with analogs (e.g., methyl 5-amino-2-nitrobenzoate) highlights positional isomerism via distinct splitting patterns .
Q. What are the key stability considerations for storing this compound?
- Methodology : The compound is light- and moisture-sensitive due to the nitro and amino groups. Storage in amber glass under inert atmosphere (N₂/Ar) at 2–8°C prevents degradation. Stability assays (TGA/DSC) reveal decomposition thresholds (>150°C), guiding safe handling protocols. Regular purity checks via melting point analysis and TLC are recommended .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the crystalline packing of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding networks. The amino group forms N–H···O bonds with nitro or ester carbonyl oxygens, creating 1D chains or 2D sheets. Graph set analysis (e.g., Etter’s notation) classifies motifs like R₂²(8) rings. Computational tools (Mercury, CrystalExplorer) visualize packing efficiency and quantify interaction energies (~20–30 kJ/mol), explaining thermal stability trends .
Q. What challenges arise in refining the crystal structure of this compound using SHELX software?
- Methodology : SHELXL refinement requires addressing disorder in nitro or ester groups, especially in low-resolution data. Anisotropic displacement parameters for light atoms (H, C) improve model accuracy. Twinning or pseudo-symmetry in crystals may necessitate using the TWIN or BASF commands. Validation via R-factor convergence (<5%), Hirshfeld surface analysis, and residual density maps ensures reliability .
Q. How can conflicting spectral data between experimental and computational models be resolved?
- Methodology : Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or conformational flexibility. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvation models (PCM) improve agreement. For crystallographic disagreements (e.g., bond lengths), multipole refinement (using software like JANA ) accounts for electron density anisotropy .
Q. What mechanistic insights explain the regioselectivity of nitration in Methyl 4-aminobenzoate derivatives?
- Methodology : Electron-donating amino groups direct nitration to the ortho position via resonance stabilization. Kinetic studies (monitoring intermediates via LC-MS) and Hammett plots quantify substituent effects. Computational modeling (e.g., Fukui indices) identifies nucleophilic sites, predicting reactivity trends in substituted analogs .
Notes
- Avoid using commercial sources (e.g., ) for structural or spectral data.
- Advanced questions integrate multi-technique validation to address contradictions in synthesis, characterization, and modeling.
- For crystallographic studies, open-source tools (e.g., CCDC Mercury) and SHELX workflows are recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
